![molecular formula C9H16ClN3O2 B1433212 3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride CAS No. 1779128-57-2](/img/structure/B1433212.png)
3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride
Übersicht
Beschreibung
3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride, also known as PTN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTN is a spirocyclic compound that contains a triazaspiro nonane ring system, and it has been shown to have a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride is a compound that features prominently in the domain of synthetic chemistry, particularly in the context of N-heterocyclic compounds. N-Heterocyclic compounds like 1,2,3-triazoles, where this compound can be considered a derivative, are pivotal in the field of organic chemistry due to their diverse applications ranging from drug discovery to material science. Their structural stability and the capacity to engage in hydrogen bonding and dipole-dipole interactions make them valuable in interacting with biological targets. The synthesis of such compounds often involves regioselective processes, such as the copper(I) catalyzed azide-alkyne cycloaddition, underscoring the compound's relevance in synthetic chemistry (Kaushik et al., 2019).
Biomedical Research
The compound's structure, being part of the larger family of triazoles, is noteworthy in medicinal chemistry due to the wide range of biological activities exhibited by triazoles. Over the past century, triazoles have been a point of focus due to their broad spectrum of biological activities. The ongoing interest in developing novel triazoles with potential therapeutic applications in areas such as anti-inflammatory, antimicrobial, and antitumoral treatments further accentuates the importance of compounds like 3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride in pharmaceutical research. The pursuit of new, more efficient preparations for these triazoles, taking into account current principles of green chemistry and sustainability, indicates the evolving landscape of drug synthesis and the place of this compound within it (Ferreira et al., 2013).
Environmental and Material Sciences
The triazole derivatives, to which 3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride belongs, find applications beyond the biomedical sphere. They are recognized for their corrosion inhibition properties on various metal surfaces, a crucial aspect in material sciences and industrial applications. The focus on eco-friendly procedures for the synthesis of triazoles, like water extract-based catalysts and other biosourced catalysts, is indicative of the shift towards sustainable and green chemistry practices. This shift not only has implications for industrial processes but also for the development of new pharmaceuticals and therapeutic agents, highlighting the compound's versatility and significance in environmental sustainability and material preservation (de Souza et al., 2019).
Eigenschaften
IUPAC Name |
3-propan-2-yl-1,3,7-triazaspiro[4.4]nonane-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2.ClH/c1-6(2)12-7(13)9(11-8(12)14)3-4-10-5-9;/h6,10H,3-5H2,1-2H3,(H,11,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPQLKUYPUUUNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2(CCNC2)NC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine](/img/structure/B1433129.png)
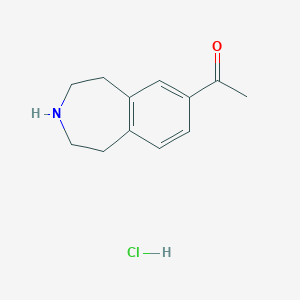
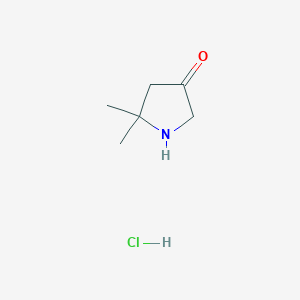
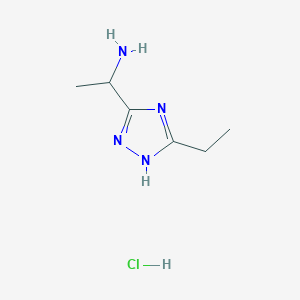
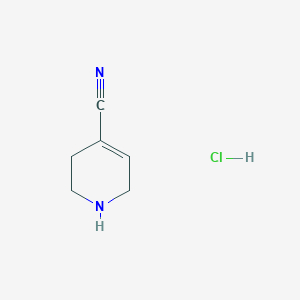
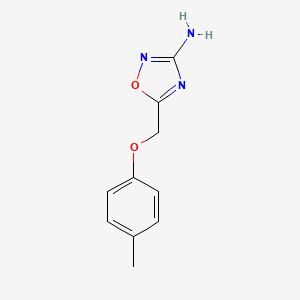
![3-Methoxy-2-methylspiro[3.3]heptan-1-one](/img/structure/B1433136.png)
![N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine hydrochloride](/img/structure/B1433137.png)
![2-Methyl-2-[(2-phenoxyethyl)amino]propanoic acid hydrochloride](/img/structure/B1433139.png)
![2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1433140.png)
![10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-5,7,9(14)-trien-11-one](/img/structure/B1433143.png)

![4-[4-(Trifluoromethyl)phenyl]butan-1-amine hydrochloride](/img/structure/B1433147.png)
![[1-(2,6-Difluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B1433148.png)